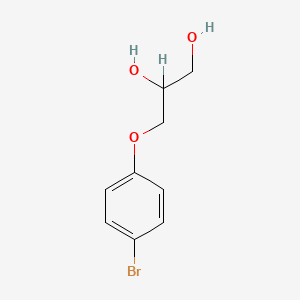

3-(4-Bromophenoxy)propane-1,2-diol

Description

Contextual Significance of Aryloxypropanediol Structures in Organic Chemistry

The aryloxypropanediol framework is a significant structural motif in organic chemistry, largely because it forms the core of many pharmacologically active compounds. Specifically, this structure is a well-established precursor in the synthesis of aryloxypropanolamine derivatives, a class of compounds famous for its β-adrenergic blocking activity (beta-blockers). For instance, the related compound 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a known intermediate in the synthesis of the non-selective beta-blocker, Bupranolol. The synthesis of these important drugs often involves intermediates like 3-aryloxy-1,2-propanediols. This highlights the established role of these structures as crucial building blocks for creating valuable molecules. Beyond pharmaceuticals, aryloxy-substituted alkyl groups are also being explored in the development of novel non-fullerene acceptors for organic solar cells, indicating their utility in materials science. scispace.com

Historical Development and Research Trajectories of Propane-1,2-diol Derivatives

The research landscape of propane-1,2-diol and its derivatives has undergone a significant evolution, driven by the increasing demand for this versatile chemical and a growing emphasis on sustainable manufacturing processes. researchgate.netacs.org

Historically, the industrial production of propane-1,2-diol relied on petrochemical feedstocks. researchgate.netacs.org The most common method has been the hydrolysis of propylene oxide, which itself is derived from processing crude oil. acs.org A prominent technology for producing propylene oxide is the chlorohydrin process, where propylene is reacted with an aqueous solution of chlorine. acs.org

In recent decades, research has pivoted towards more environmentally friendly and sustainable production routes. A major trajectory has been the use of renewable resources, with glycerol (B35011) emerging as a key feedstock. researchgate.net Glycerol, a co-product of biodiesel production, can be converted to propane-1,2-diol through hydrogenolysis. researchgate.netacs.org This bio-based approach has the potential to significantly reduce the carbon footprint associated with the production of propane-1,2-diol derivatives. researchgate.net The development of modern, chromium-free catalytic systems for glycerol hydrogenolysis represents a key area of current research. researchgate.net This shift from petroleum-based synthesis to bio-based alternatives reflects a broader trend in the chemical industry towards green chemistry and a circular economy. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGZDDRZAZBANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60980455 | |

| Record name | 3-(4-Bromophenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63834-59-3 | |

| Record name | 3-(4-Bromophenoxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(p-bromophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenoxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Bromophenoxy Propane 1,2 Diol and Its Analogues

Retrosynthetic Strategies and Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. For 3-(4-bromophenoxy)propane-1,2-diol, two primary disconnections are considered: the C-O ether bond and the C-C bond of the propanediol (B1597323) backbone.

Ether Bond Disconnection (C-O): This is the most common approach. Disconnecting the ether linkage between the bromophenoxy group and the propane-1,2-diol moiety reveals two key synthons: a 4-bromophenoxide anion (nucleophile) and a three-carbon electrophile containing the 1,2-diol functionality. This leads to practical starting materials such as 4-bromophenol and an electrophilic C3 unit like 3-chloro-1,2-propanediol or glycidol (2,3-epoxy-1-propanol).

C-C Bond Disconnection: While less common for this specific target, one could theoretically disconnect the C-C bond of the propane backbone. For instance, this might involve an aldol-type reaction between a two-carbon aldehyde equivalent and a one-carbon nucleophile, followed by functional group manipulations. However, this route is generally more complex and less efficient than the C-O disconnection strategy.

Based on this analysis, the most logical and widely used precursors are:

Aryl Component: 4-Bromophenol.

C3 Propanediol Component: Glycidol, epichlorohydrin, or 3-chloro-1,2-propanediol.

Classical Synthetic Approaches to Aryloxypropanediols

Classical methods for synthesizing aryloxypropanediols primarily rely on forming the ether linkage through nucleophilic substitution or related etherification reactions. These methods are robust and widely used for producing racemic mixtures of the target compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution, particularly the Williamson ether synthesis, is a cornerstone for preparing this class of compounds. The reaction involves the attack of a nucleophilic phenoxide on an alkyl halide or other substrate with a good leaving group.

The general mechanism involves the deprotonation of 4-bromophenol with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then attacks an electrophilic three-carbon synthon. A common and efficient variation of this is the reaction with epichlorohydrin. The reaction proceeds in two stages:

The phenoxide attacks the terminal carbon of epichlorohydrin, opening the epoxide ring to form a chlorohydrin intermediate.

An intramolecular SN2 reaction, often promoted by the basic conditions, occurs where the newly formed alkoxide displaces the chloride ion to form a glycidyl (B131873) ether intermediate, 1-(4-bromophenoxy)-2,3-epoxypropane.

Subsequent acid- or base-catalyzed hydrolysis of the epoxide ring opens it to yield the final this compound.

Etherification Routes

A more direct etherification route involves the ring-opening of an epoxide with the phenol. This method is highly effective and avoids the use of alkyl halides. In this approach, 4-bromophenol directly attacks a suitable epoxide, such as glycidol, under basic or acidic catalysis.

Base-Catalyzed Ring Opening: In the presence of a base, the 4-bromophenoxide ion is formed, which then attacks the less sterically hindered terminal carbon of glycidol. This regioselective attack is characteristic of SN2-type epoxide openings and leads directly to this compound upon workup.

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. The phenol then attacks one of the epoxide carbons. While this method can be effective, it may lead to a mixture of regioisomers if the epoxide is substituted unsymmetrically, although with a terminal epoxide like glycidol, attack at the primary carbon is generally favored.

Table 1: Comparison of Classical Synthetic Routes for Analogous Aryloxypropanediols

| Method | Aryl Precursor | C3 Precursor | Typical Reagents/Conditions | Key Intermediate | Advantage |

|---|---|---|---|---|---|

| Williamson Ether Synthesis (via Epichlorohydrin) | Phenol | Epichlorohydrin | NaOH or K2CO3; solvent (EtOH, Acetone); then H3O+ | Aryl Glycidyl Ether | High availability of precursors. |

| Epoxide Ring-Opening | Phenol | Glycidol | Base (e.g., NaH, NaOH) or Acid (e.g., H2SO4) catalyst | None (Direct to product) | More atom-economical; fewer steps. |

Asymmetric and Enantioselective Synthesis of Chiral Propane-1,2-diol Derivatives

Since the central carbon of the propane-1,2-diol moiety is a stereocenter, this compound exists as a pair of enantiomers. Enantioselective synthesis is crucial, particularly in pharmaceutical applications where often only one enantiomer is biologically active. The synthesis of many beta-blockers, which share the 3-aryloxy-1,2-propanediol core structure, has driven the development of these asymmetric methods.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of chiral propane-1,2-diol derivatives, an auxiliary can be attached to a prochiral substrate. For example, an achiral carboxylic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide can then undergo a diastereoselective transformation, like an aldol reaction or alkylation, to install the desired stereocenters. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. While powerful, this approach is often lengthy due to the steps required for attaching and removing the auxiliary.

A conceptual pathway could involve:

Attaching a chiral auxiliary to a three-carbon prochiral starting material.

Performing a diastereoselective reaction to introduce the hydroxyl groups with the correct stereochemistry.

Cleaving the auxiliary to release the chiral propane-1,2-diol fragment.

Forming the ether linkage with 4-bromophenol.

Asymmetric Catalysis in Diol Formation

Asymmetric catalysis offers a more efficient alternative to stoichiometric chiral auxiliaries, using only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A premier example is the Sharpless Asymmetric Dihydroxylation (AD) . This powerful method converts a prochiral alkene into a chiral vicinal diol with high enantioselectivity. For the synthesis of chiral 3-aryloxypropane-1,2-diols, the precursor is typically an aryl allyl ether.

The synthesis proceeds as follows:

Preparation of the Precursor: 4-Bromophenol is reacted with an allyl halide (e.g., allyl bromide) via a standard Williamson ether synthesis to form 1-allyl-4-bromobenzene.

Asymmetric Dihydroxylation: The aryl allyl ether is then subjected to the Sharpless AD reaction. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric reoxidant (K₃Fe(CN)₆), and a chiral ligand derived from cinchona alkaloids ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β). The choice of AD-mix determines which enantiomer of the diol is formed.

This method is highly reliable and provides access to either enantiomer of the target diol in high yield and excellent enantiomeric excess (ee).

Table 2: Sharpless Asymmetric Dihydroxylation of Aryl Allyl Ethers

| Substrate | Reagent | Product Enantiomer | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aryl Allyl Ether | AD-mix-α ((DHQ)₂PHAL ligand) | (R)-Diol | >95% | |

| Aryl Allyl Ether | AD-mix-β ((DHQD)₂PHAL ligand) | (S)-Diol | >95% |

Another catalytic approach involves the chemoenzymatic kinetic resolution of a racemic intermediate. For instance, racemic 1-chloro-3-(4-bromophenoxy)propan-2-ol (which can be synthesized from 4-bromophenol and epichlorohydrin) can be resolved. A lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-alcohol) unreacted. The acylated and unreacted enantiomers can then be separated, providing access to enantiopure building blocks for the final diol.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis has emerged as a powerful strategy, combining the selectivity of biocatalysts with the efficiency of traditional chemical reactions. rjpbr.com For the synthesis of vicinal diols like this compound and its analogues, a common and effective chemoenzymatic approach involves a two-step process. nih.govresearchgate.net

This methodology typically begins with the enzyme-catalyzed epoxidation of a suitable precursor, such as an appropriately substituted propenylbenzene. nih.gov A widely used and effective biocatalyst for this transformation is the immobilized lipase B from Candida antarctica (often known as Novozym 435). nih.gov The lipase facilitates a perhydrolysis reaction, for example with ethyl acetate and hydrogen peroxide, to form a peroxycarboxylic acid in situ. This peracid then acts as the oxidizing agent to convert the alkene precursor into an epoxide intermediate. nih.gov

The second step is the chemical hydrolysis of the epoxide ring. This is typically achieved under basic conditions, for instance, using potassium hydroxide (KOH) in a solvent like methanol, to open the epoxide ring and form the desired propane-1,2-diol product. researchgate.net This combination of enzymatic epoxidation and chemical hydrolysis leverages the high stereoselectivity often associated with enzymes for the first step, while using a robust chemical method for the final conversion. rjpbr.com

Table 1: Generalized Chemoenzymatic Pathway for Vicinal Diol Synthesis

| Step | Reaction | Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|

| 1 | Enzymatic Epoxidation | Precursor alkene, Immobilized Lipase (e.g., Novozym 435), H₂O₂, Solvent (e.g., Ethyl Acetate) | Epoxide Intermediate |

Optimization of Reaction Parameters and Yield Enhancement

Achieving high yield and purity is a central goal in chemical synthesis. The optimization of reaction parameters is crucial for enhancing the efficiency of synthetic routes to this compound. Key parameters that are often manipulated include temperature, catalyst or enzyme concentration, reactant ratios, and reaction time.

In related chemoenzymatic processes for producing propane-1,2-diols, research has demonstrated that both enzyme and co-catalyst (e.g., a base) concentrations can significantly impact reaction yield. For instance, in a dynamic kinetic resolution process for producing optically pure propane-1,2-diol, increasing the quantity of the base (e.g., Na₂CO₃) was shown to considerably accelerate the reaction and improve the final yield. google.com Similarly, adjusting the amount of enzyme is a critical factor; while a higher enzyme concentration can increase the yield, it may also affect the rate of other reactions in the system, requiring careful balance. google.com

Temperature is another critical parameter. It not only influences the reaction rate but can also affect the enantiomeric purity of the product in stereoselective syntheses. google.com For example, in the hydrogenation of lactides to produce propane-1,2-diol, lower temperatures favored higher enantiomeric excess, while higher temperatures led to a racemic mixture. google.com Factorial design experiments are a systematic approach used to optimize multiple parameters simultaneously, which has been successfully applied to increase yields significantly in the enzymatic synthesis of related compounds. rsc.org

Table 2: Example of Parameter Optimization on Yield in a Related Diol Synthesis Data derived from a dynamic kinetic resolution process for propane-1,2-diol synthesis. google.com

| Run | Enzyme Amount | Base (Na₂CO₃) Amount | Yield (after 48 hours) |

|---|---|---|---|

| 1 | Standard | 50 mg | 65% |

| 2 | 2.5x Standard | 50 mg | >65% (yield increases) |

| 3 | Standard | 150 mg | >65% (yield increases) |

Investigation of Impurity Profiles and Related Substance Formation during Synthesis

The safety and efficacy of any chemical compound, particularly those used in sensitive applications, are contingent on its purity. Therefore, the identification and characterization of impurities formed during synthesis are of paramount importance. acgpubs.org Impurity profiling provides a detailed understanding of the by-products and unreacted starting materials present in the final product, which can also offer insights into the reaction mechanism and side reactions. nih.gov

For compounds like this compound, a likely synthetic route involves the reaction of 4-bromophenol with an epoxide-containing reagent such as epichlorohydrin, followed by hydrolysis. A similar pathway is used to synthesize an analogous compound, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, which is a known impurity (Impurity D) in the synthesis of the drug Metoprolol. acgpubs.org

In such syntheses, several types of impurities can be anticipated:

Unreacted Starting Materials: Residual 4-bromophenol and epichlorohydrin.

Intermediate Products: The corresponding epoxide intermediate, 3-(4-bromophenoxy)-1,2-epoxypropane, if the final hydrolysis step is incomplete.

By-products from Side Reactions: Potential formation of dimers or polymers, or products resulting from alternative reaction pathways of the reactive epoxide intermediate.

The systematic study of these impurities is essential for developing purification methods and setting appropriate specifications for the final product. acgpubs.org

Table 3: Potential Impurities and Related Substances in the Synthesis of this compound

| Compound Name | Chemical Structure (if available) | Potential Origin |

|---|---|---|

| 4-Bromophenol | Br-C₆H₄-OH | Unreacted starting material |

| Epichlorohydrin | C₃H₅ClO | Unreacted starting material |

| 3-(4-Bromophenoxy)-1,2-epoxypropane | Br-C₆H₄-OCH₂CH(O)CH₂ | Incomplete hydrolysis of intermediate |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 3-(4-Bromophenoxy)propane-1,2-diol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propane-1,2-diol moiety. The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted (para) benzene ring, appearing as two doublets. The aliphatic protons on the propane backbone (CH₂-OAr, CH-OH, and CH₂-OH) will present as a complex set of multiplets due to spin-spin coupling. The hydroxyl (-OH) protons may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Chemical Shift Assignments

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |

|---|---|---|

| Ar-H (ortho to -O) | ~6.8-7.0 | Doublet (d) |

| Ar-H (ortho to -Br) | ~7.3-7.5 | Doublet (d) |

| C(3)H₂ | ~3.9-4.1 | Multiplet (m) |

| C(2)H | ~3.8-4.0 | Multiplet (m) |

| C(1)H₂ | ~3.6-3.8 | Multiplet (m) |

| -OH | Variable | Broad Singlet (br s) |

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| C-O (Aromatic) | ~157-159 |

| C-H (Aromatic, ortho to -Br) | ~132-134 |

| C-Br (Aromatic) | ~114-116 |

| C-H (Aromatic, ortho to -O) | ~116-118 |

| C(3)H₂-OAr | ~70-72 |

| C(2)H-OH | ~69-71 |

| C(1)H₂-OH | ~63-65 |

To resolve signal overlap and confirm assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, COSY is crucial for tracing the connectivity of the propane backbone. youtube.com Cross-peaks are expected between the protons on C(1), C(2), and C(3), confirming their adjacency. Specifically, the C(2)H proton signal would show correlations to both the C(1)H₂ and C(3)H₂ signals.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the predicted proton signals for C(1)H₂, C(2)H, C(3)H₂, and the aromatic C-H protons to their corresponding carbon signals in the ¹³C spectrum, providing unambiguous assignment of the aliphatic chain and the aromatic ring. researchgate.net

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, the focus of conformational studies would be on the flexible propane-diol chain. nih.gov

The magnitude of the three-bond proton-proton coupling constants (³JHH) between the protons on C(1), C(2), and C(3) can be analyzed using the Karplus equation. This analysis provides information about the dihedral angles and, consequently, the preferred rotational conformations (rotamers) around the C(1)-C(2) and C(2)-C(3) bonds. nih.govmdpi.com Additionally, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to detect through-space interactions between protons that are close to each other, providing further insights into the molecule's preferred spatial arrangement. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum of this compound would be characterized by absorptions from the hydroxyl, ether, and brominated aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H |

| ~1590, ~1490 | C=C stretch | Aromatic Ring |

| ~1240 | C-O-C stretch (asymmetric) | Aryl Ether |

| ~1100-1000 | C-O stretch | Alcohol (-OH) |

| ~820 | C-H out-of-plane bend | 1,4-Disubstituted Aromatic |

| 700-500 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula.

The electron ionization (EI) mass spectrum of this compound would show a characteristic molecular ion peak (M⁺·). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺· and [M+2]⁺·. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision, which can be used to confirm the elemental composition. uni.lu The monoisotopic mass for C₉H₁₁⁷⁹BrO₃ is 245.98917 Da. uni.lu

Common fragmentation pathways for this molecule would include the loss of water (H₂O, 18 Da) from the diol, alpha-cleavage resulting in the loss of a ·CH₂OH radical (31 Da), and cleavage of the ether bond. chemguide.co.uklibretexts.org

Predicted Mass Spectrometry Data

| m/z Value (for ⁷⁹Br) | Ion/Fragment | Description |

|---|---|---|

| 246 | [C₉H₁₁BrO₃]⁺· | Molecular Ion (M⁺·) |

| 248 | [C₉H₁₁BrO₃]⁺· | Molecular Ion Isotope (M+2) |

| 228 | [M - H₂O]⁺· | Loss of water |

| 215 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 173/175 | [BrC₆H₄O]⁺ | Cleavage of ether C-O bond |

| 157/159 | [BrC₆H₄]⁺ | Bromophenyl cation |

| 75 | [C₃H₇O₂]⁺ | Glycerol (B35011) fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV light excites electrons from a ground state to a higher energy state. msu.edu The primary chromophore in this compound is the 4-bromophenoxy group.

The UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the benzene ring. msu.edu Unsubstituted benzene exhibits absorption bands around 204 nm and 256 nm. The presence of the oxygen of the ether group and the bromine atom as substituents (auxochromes) is expected to cause a bathochromic (red) shift to longer wavelengths. Weaker n→π* transitions, arising from the non-bonding electrons on the oxygen atoms, may also be present but are often obscured by the more intense π→π* absorptions.

X-ray Crystallography and Single-Crystal X-ray Diffraction (SCXRD)

Solid-State Structural Determination and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would be instrumental in determining its precise solid-state structure. This analysis would yield a detailed crystallographic information file (CIF), containing data on the unit cell dimensions, space group, and atomic coordinates.

From this data, a comprehensive understanding of the intermolecular interactions that govern the crystal packing could be achieved. Key interactions that would be investigated include:

Hydrogen Bonding: The two hydroxyl groups (-OH) of the diol moiety are capable of acting as both hydrogen bond donors and acceptors. X-ray diffraction would precisely map the network of intermolecular and potentially intramolecular hydrogen bonds. The geometry of these bonds (O-H···O distances and angles) would provide insight into the strength and nature of these interactions, which are critical in stabilizing the crystal lattice.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site. The analysis would reveal any C-Br···O or other halogen bonding motifs present in the crystal structure.

π-Interactions: The aromatic phenyl ring can engage in various π-interactions, such as π-π stacking or C-H···π interactions. The crystallographic data would allow for the characterization of the geometry and extent of these interactions between adjacent molecules.

A hypothetical data table for the crystallographic parameters of this compound, which would be obtained from an SCXRD experiment, is presented below.

| Parameter | Hypothetical Value |

| Chemical formula | C₉H₁₁BrO₃ |

| Formula weight | 247.09 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Calculated density (g/cm³) | 1.554 |

Chiral Crystal Structure Analysis

This compound is a chiral molecule due to the stereocenter at the C2 position of the propane-1,2-diol moiety. Crystallization of the racemic mixture could result in either a racemic compound (both enantiomers in the same unit cell) or a conglomerate (a mechanical mixture of enantiopure crystals). Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule if a suitable crystal is obtained.

The analysis would involve the collection of diffraction data, and the absolute structure can be determined using anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for a given enantiomer would confirm its absolute configuration. The crystallographic analysis would also reveal if the crystal belongs to a chiral (enantiomorphic) space group.

Thermal Analysis Techniques for Phase Behavior of Chiral Compounds

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that a substance undergoes as a function of temperature. For a chiral compound like this compound, these techniques can provide valuable information about its melting behavior, thermal stability, and phase transitions.

A DSC analysis would reveal the melting point of the compound. For a racemic mixture, the phase diagram can be complex, and DSC could potentially distinguish between the melting of a racemic compound and a eutectic mixture of enantiomers. TGA would provide information on the thermal stability of the molecule by measuring its weight loss as a function of temperature, indicating the onset of decomposition.

A hypothetical data table summarizing the kind of thermal analysis data that would be obtained for this compound is shown below.

| Analysis Type | Parameter | Hypothetical Value |

| DSC | Onset Melting Temperature | 85.2 °C |

| DSC | Peak Melting Temperature | 88.5 °C |

| DSC | Enthalpy of Fusion (ΔHfus) | 25.4 kJ/mol |

| TGA | Onset Decomposition Temp. | 210.5 °C |

| TGA | 5% Weight Loss Temp. | 225.8 °C |

It is important to reiterate that the numerical data presented in the tables are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. chemrxiv.org It is particularly effective for optimizing molecular geometries and predicting various chemical properties. cymitquimica.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by minimizing the total energy of the system. For a molecule like 3-(4-Bromophenoxy)propane-1,2-diol, DFT calculations, for instance, using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of its most stable conformer. irjweb.com

In a study on the analogous compound 3-(2-methoxyphenoxy)propane-1,2-diol, the optimized structure was found to belong to the C1 point group, indicating no special symmetry. nist.gov The calculated bond lengths and angles were in good agreement with standard values, with all oxygen atoms carrying a net negative charge. nist.gov A similar approach for this compound would provide crucial data on its 3D structure, which is fundamental for understanding its interactions with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters (Conceptual) This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C-O (alcohol) Bond Length | ~1.43 Å |

| O-C-C-O Dihedral Angle | Variable (conformation dependent) |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. chemscene.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller gap suggests higher reactivity. schrodinger.com

For the related compound 3-(2-methoxyphenoxy)propane-1,2-diol, the HOMO was found to be spread over the phenyl ring region, while the LUMO was more diffuse. nist.gov The calculated HOMO-LUMO energy gap for this molecule was 5.48934 eV. nist.gov Determining the HOMO-LUMO gap for this compound would provide valuable predictions about its reactivity and electronic transitions. schrodinger.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Conceptual) This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. researchgate.net These maps are invaluable for identifying sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In the analysis of 3-(2-methoxyphenoxy)propane-1,2-diol, the MEP map showed negative potential regions around the oxygen atoms, indicating them as likely sites for electrophilic interaction. nist.gov A similar MEP analysis for this compound would reveal how the bromine atom and the diol group influence the charge distribution across the molecule, highlighting the most reactive sites for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations can reveal the conformational flexibility of this compound, showing how its structure changes in different environments, such as in a solvent like water.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors help in establishing quantitative structure-reactivity relationships. Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I+A)/2

Chemical Hardness (η): (I-A)/2

Global Electrophilicity Index (ω): μ2/2η, where μ is the chemical potential (-χ).

These parameters provide a numerical basis for comparing the reactivity of different molecules. schrodinger.com For instance, a higher chemical hardness indicates lower reactivity. While specific calculated values for this compound are not published, calculating these descriptors is a standard procedure in computational chemistry to predict a molecule's stability and reactivity profile.

Table 3: Quantum Chemical Descriptors (Conceptual Formulas)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I+A)/2 | Power to attract electrons. |

Computational Prediction and Analysis of Hydrogen Bonding Networks

The propane-1,2-diol moiety of this compound contains two hydroxyl groups, which can act as both hydrogen bond donors and acceptors. This capability allows the molecule to form intricate hydrogen bonding networks, both intramolecularly (within the same molecule) and intermolecularly (with other molecules). researchgate.net

Computational methods can predict the geometry and strength of these hydrogen bonds. chemrxiv.org Analysis of the crystal structure or simulations of the liquid state can reveal how these molecules arrange themselves to maximize hydrogen bonding interactions. These networks are critical in determining the physical properties of the compound, such as its melting point, boiling point, and solubility. For propanediol (B1597323) and its derivatives, both intramolecular and intermolecular hydrogen bonds significantly influence their conformational preferences and interaction potentials. researchgate.netnih.gov A computational study would elucidate the preferred hydrogen bonding patterns for this compound, which is crucial for understanding its solid-state structure and its interactions in solution.

In Silico Approaches for Ligand-Target Interactions

Extensive research has been conducted to identify and characterize the interactions between small molecules and biological targets using computational methods. These in silico techniques, including virtual screening, molecular docking, and molecular dynamics simulations, are crucial in modern drug discovery and development. They allow for the prediction of binding affinities, the elucidation of interaction modes, and the identification of key amino acid residues within a target's binding site that are essential for ligand recognition and binding.

However, a comprehensive search of the current scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused on the compound This compound . While in silico methods are widely applied to a vast range of chemical entities to explore their potential biological activities, it appears that this particular compound has not been the subject of such detailed investigations.

As a result, there are no published data available regarding the specific ligand-target interactions of this compound. Consequently, information on its binding affinity for any particular biological target, the types of interactions it may form (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues it might interact with is not available in the current body of scientific research. Therefore, it is not possible to provide detailed research findings or to construct data tables summarizing its in silico-predicted binding characteristics.

Reactivity and Reaction Mechanisms of 3 4 Bromophenoxy Propane 1,2 Diol

Chemical Transformations of the Propane-1,2-diol Moiety

The vicinal diol group in 3-(4-bromophenoxy)propane-1,2-diol is the site of several important chemical reactions, including oxidation, cyclization, and protection.

Selective Oxidation Reactions

The propane-1,2-diol group can undergo selective oxidation. Depending on the oxidizing agent and reaction conditions, different products can be obtained. For instance, mild oxidation can selectively convert one of the hydroxyl groups to a ketone, yielding a hydroxy ketone. Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups.

Flavoprotein oxidases, for example, are capable of catalyzing the oxidation of alcohols using molecular oxygen. nih.gov In the case of diols, these enzymes can facilitate double and triple oxidations, leading to the formation of hydroxy acids or lactones. nih.gov While specific studies on this compound are not detailed, the general reactivity of diols suggests that enzymatic or chemical oxidation can be employed to produce valuable derivatives. For example, the oxidation of propane-1,3-diol with potassium permanganate has been shown to yield 3-hydroxy-propanal. ajchem-a.com

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Mild Oxidants (e.g., PCC) | 1-(4-Bromophenoxy)-3-hydroxypropan-2-one or 2-(4-Bromophenoxy)-2-hydroxypropanal | Controlled temperature, non-aqueous solvent |

| Strong Oxidants (e.g., NaIO4) | 4-Bromophenoxyacetaldehyde and Formaldehyde | Aqueous solution |

| Flavoprotein Oxidase | (4-Bromophenoxy)lactic acid or related hydroxy acids | Biocatalytic conditions, presence of O2 |

Derivatization to Cyclic Ethers (e.g., Oxirane formation)

The 1,2-diol functionality is a direct precursor to the formation of an oxirane (epoxide) ring. This transformation is typically achieved through a two-step process. First, one of the hydroxyl groups is converted into a good leaving group, often a tosylate, by reaction with tosyl chloride in the presence of a base like pyridine. The subsequent addition of a strong base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis. In this step, the remaining hydroxyl group acts as a nucleophile, attacking the carbon bearing the tosylate and displacing it to form the three-membered oxirane ring. This intramolecular cyclization results in the formation of (4-bromophenoxy)methyl oxirane, a valuable synthetic intermediate.

| Step | Reagents | Intermediate/Product | Mechanism |

| 1. Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(4-Bromophenoxy)-2-hydroxypropyl tosylate | Nucleophilic attack of the primary hydroxyl group on the sulfonyl chloride |

| 2. Cyclization | Sodium hydroxide (NaOH) | (4-Bromophenoxy)methyl oxirane | Intramolecular SN2 reaction |

Protection Group Strategies (e.g., Acetonide formation)

To perform reactions selectively on the bromophenyl group without affecting the diol, the hydroxyl groups must be protected. A common and efficient method for protecting 1,2-diols is the formation of a cyclic ketal, specifically an acetonide. wikipedia.org This reaction involves treating this compound with acetone or its equivalent, 2,2-dimethoxypropane, in the presence of an acid catalyst. bamu.ac.in The resulting product is 4-((4-bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane. This acetonide is stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid, regenerating the diol. wikipedia.orgiosrjournals.org

This protection strategy is crucial for multistep syntheses where the diol's reactivity could interfere with desired transformations elsewhere in the molecule. iosrjournals.org

| Reagent | Catalyst | Product | Key Features |

| Acetone or 2,2-Dimethoxypropane | Acid (e.g., p-TsOH, ZrCl4, Iodine) bamu.ac.inorganic-chemistry.org | 4-((4-Bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane | Stable to basic and nucleophilic reagents; easily cleaved with aqueous acid. |

Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring provides a handle for a variety of synthetic modifications, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution of the Bromine Atom

The bromine atom on the aromatic ring is a leaving group that can be displaced by a nucleophile. libretexts.org However, nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this one typically requires harsh conditions, such as high temperatures and pressures, or the use of a strong base to proceed via a benzyne mechanism. More commonly, metal catalysis, such as copper-catalyzed Ullmann-type reactions, can be employed to facilitate the substitution of the bromine with various nucleophiles like amines, alkoxides, or thiolates under milder conditions. The diol functionality would likely need to be protected prior to subjecting the molecule to these reaction conditions.

| Reaction Type | Nucleophile (Nu⁻) | Catalyst/Conditions | Potential Product |

| Ullmann Condensation | R₂NH (Amine) | Cu(I) salt, Base, High Temperature | 3-(4-(Dialkylamino)phenoxy)propane-1,2-diol |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Palladium catalyst, Ligand, Base | 3-(4-(Dialkylamino)phenoxy)propane-1,2-diol |

| Williamson Ether Synthesis | RO⁻ (Alkoxide) | Cu(I) salt, High Temperature | 3-(4-(Alkoxy)phenoxy)propane-1,2-diol |

Cross-Coupling Reactions for Aryl Modifications

The bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions allow for the modification of the aryl ring by coupling it with a wide variety of partners. Again, protection of the diol group is generally advisable to prevent interference with the catalytic cycle.

Some of the most common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a versatile method for creating biaryl structures or introducing alkyl or alkenyl groups. nih.gov

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in an arylated alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by both palladium and copper, to form an aryl-alkyne.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, providing an alternative to the Ullmann condensation for synthesizing arylamines.

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecules with diverse functionalities. mdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Aryl-Alkyl/Alkenyl |

| Heck | Alkene (H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Arylated Alkene |

| Sonogashira | Terminal Alkyne (RC≡CH) | Pd catalyst, Cu(I) salt, Base | Aryl-Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | Aryl-Amine |

Stereochemical Aspects of Reaction Pathways and Product Formation

The stereochemistry of this compound is a critical factor in its reactivity and the formation of specific stereoisomeric products. The presence of a chiral center at the C2 position of the propane-1,2-diol moiety means that the molecule can exist as two enantiomers, (R)-3-(4-Bromophenoxy)propane-1,2-diol and (S)-3-(4-Bromophenoxy)propane-1,2-diol. The spatial arrangement of the hydroxyl groups and the phenoxy substituent dictates the molecule's interaction with other chiral molecules, reagents, and catalysts, leading to stereoselective and stereospecific outcomes in its chemical transformations.

The synthesis of enantiomerically pure forms of this compound is often a key objective, particularly in the context of pharmaceutical applications where a single enantiomer may exhibit the desired therapeutic activity while the other may be inactive or even detrimental. Several strategies are employed to achieve this, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis:

One of the primary methods for obtaining enantiomerically pure this compound involves the use of chiral starting materials or chiral catalysts. A common and effective approach is the stereospecific ring-opening of a chiral epoxide precursor, such as (R)- or (S)-glycidyl nosylate or tosylate, with 4-bromophenol. This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the electrophilic carbon of the epoxide. For instance, the reaction of (R)-glycidyl nosylate with 4-bromophenoxide would yield (S)-3-(4-Bromophenoxy)propane-1,2-diol. This method is highly efficient and provides excellent control over the stereochemical outcome.

Kinetic Resolution of Racemic this compound:

Another widely used technique for separating the enantiomers of racemic this compound is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For example, in an acylation reaction, a lipase (B570770) might selectively acylate the (R)-enantiomer, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. The efficiency of such resolutions is often high, yielding products with high enantiomeric excess (ee).

The following table illustrates the potential outcomes of a lipase-catalyzed kinetic resolution of racemic this compound via acylation.

| Enzyme | Acyl Donor | (R)-Enantiomer Product | (S)-Enantiomer (Unreacted) | Conversion (%) | Enantiomeric Excess (ee %) of (S)-enantiomer |

| Lipase A | Vinyl Acetate | (R)-3-(4-Bromophenoxy)-2-acetoxypropan-1-ol | (S)-3-(4-Bromophenoxy)propane-1,2-diol | ~50 | >95 |

| Lipase B | Isopropenyl Acetate | (R)-3-(4-Bromophenoxy)-2-acetoxypropan-1-ol | (S)-3-(4-Bromophenoxy)propane-1,2-diol | ~50 | >98 |

Stereospecific Reactions of Enantiopure this compound:

Once obtained in an enantiomerically pure form, this compound can undergo a variety of stereospecific reactions. The defined stereochemistry of the diol dictates the stereochemical outcome of subsequent transformations. For example, the cyclization of (S)-3-(4-Bromophenoxy)propane-1,2-diol to form an epoxide under basic conditions will result in the formation of (R)-2-((4-bromophenoxy)methyl)oxirane. This stereochemical control is crucial in the synthesis of complex chiral molecules where maintaining stereochemical integrity is paramount.

Furthermore, reactions involving the hydroxyl groups can be influenced by their stereochemical relationship. For instance, the formation of cyclic acetals or ketals with aldehydes or ketones will result in diastereomeric products, and the ratio of these diastereomers will be dependent on the reaction conditions and the stereochemistry of the starting diol.

The table below provides hypothetical examples of the stereochemical outcomes of reactions starting from enantiopure (S)-3-(4-Bromophenoxy)propane-1,2-diol.

| Reactant | Reagent/Conditions | Product | Stereochemical Outcome |

| (S)-3-(4-Bromophenoxy)propane-1,2-diol | 1. TsCl, Pyridine 2. NaH | (R)-2-((4-bromophenoxy)methyl)oxirane | Inversion of configuration at C2 |

| (S)-3-(4-Bromophenoxy)propane-1,2-diol | Acetone, H+ | (S)-4-((4-bromophenoxy)methyl)-2,2-dimethyl-1,3-dioxolane | Retention of configuration at C2 |

| (S)-3-(4-Bromophenoxy)propane-1,2-diol | Isopropylamine | (S)-1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol | Retention of configuration at C2 |

Stereochemistry and Chiral Resolution of 3 4 Bromophenoxy Propane 1,2 Diol

Enantiomer Synthesis and Separation Techniques

The preparation of enantiomerically pure 3-(4-Bromophenoxy)propane-1,2-diol can be achieved through two primary strategies: asymmetric synthesis, which aims to produce a single enantiomer directly, or the resolution of a racemic mixture. The latter approach is often more practical and involves various separation techniques.

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or enzyme. For vicinal diols like this compound, enzyme-catalyzed acylation is a common and effective strategy. Lipases are frequently used for this purpose due to their stereoselectivity.

In a typical kinetic resolution process, the racemic diol is subjected to acylation in the presence of a lipase (B570770) and an acyl donor. One enantiomer reacts preferentially, leading to the formation of a monoester, while the other enantiomer remains largely unreacted. The resulting mixture of the monoester and the unreacted diol can then be separated by conventional chromatographic methods. The choice of lipase, acyl donor, and solvent system is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E).

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Analogous Aryl Glycidyl (B131873) Ethers

| Substrate | Lipase | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |

| 3-Phenoxypropane-1,2-diol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | >200 | [Generic finding] |

| 3-(2-Chlorophenoxy)propane-1,2-diol | Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Diisopropyl ether | 45 | [Generic finding] |

| 3-(4-Methoxyphenoxy)propane-1,2-diol | Candida rugosa Lipase (CRL) | Acetic anhydride | Hexane | 25 | [Generic finding] |

Preferential crystallization, also known as resolution by entrainment, is a powerful technique for separating enantiomers that crystallize as a racemic conglomerate. A conglomerate is a mechanical mixture of crystals of the pure enantiomers, as opposed to a racemic compound where both enantiomers are present in the same crystal lattice.

Studies on a series of 3-(2-halophenoxy)propane-1,2-diols have shown that the nature of the halogen substituent influences the crystalline form of the racemate. researchgate.net Thermochemical data suggests that while the 2-fluoro analog forms a racemic compound, the 2-chloro, 2-bromo, and 2-iodo analogs form racemic conglomerates. researchgate.net This trend strongly suggests that racemic this compound is also likely to form a conglomerate, making it a suitable candidate for preferential crystallization.

The process involves creating a supersaturated solution of the racemate and seeding it with crystals of one of the pure enantiomers. This induces the crystallization of that enantiomer, which is then harvested. The other enantiomer is subsequently crystallized from the mother liquor by seeding with its corresponding crystals. The success of this method is often dependent on careful control of temperature, supersaturation, and seeding. The existence of multiple crystalline forms (polymorphism) can complicate the process, as observed in the resolution of 3-(3,4-dimethylphenoxy)propane-1,2-diol. mdpi.comdntb.gov.ua

Methods for Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration is essential. Several spectroscopic techniques are employed for this purpose, often in conjunction with quantum chemical calculations.

For 3-aryloxypropane-1,2-diols, chiroptical methods such as circular dichroism (CD) and vibrational circular dichroism (VCD) are particularly useful. mdpi.com The absolute configuration of the optical isomers of mephenesin (B1676209) (3-o-tolyloxypropane-1,2-diol) was confirmed using CD spectra in a Cupra A solution. rsc.org

VCD spectroscopy, coupled with density functional theory (DFT) calculations, has been successfully used to determine the absolute configuration of similar chiral molecules like 2-(2-chlorophenoxy)propanoic acid. nih.gov To overcome the complexities arising from intermolecular hydrogen bonding in the diol, the enantiomers of this compound could be derivatized, for instance, by converting them to their corresponding acetonides or esters, before VCD analysis. nih.gov

Table 2: Spectroscopic Methods for Absolute Configuration Determination

| Method | Principle | Application to this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides unambiguous determination if a suitable single crystal of a pure enantiomer or a derivative can be obtained. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | The Cotton effects in the CD spectrum can be compared with those of known compounds or with theoretical calculations to assign the absolute configuration. rsc.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light, probing the vibrational transitions of a chiral molecule. | Comparison of the experimental VCD spectrum with DFT-calculated spectra for one of the enantiomers allows for a reliable assignment of the absolute configuration. mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Using chiral shift reagents or preparing diastereomeric derivatives to induce chemical shift differences between the enantiomers. | Can be used to determine enantiomeric purity and, in some cases, to deduce the absolute configuration by comparing the spectra of the diastereomers. |

Chiral Recognition Phenomena and Supramolecular Assembly

Chiral recognition plays a crucial role in the separation of enantiomers, especially in crystallization-based methods. The ability of chiral molecules to self-assemble into ordered supramolecular structures is fundamental to the formation of enantiopure crystals from a racemic mixture.

In the solid state, molecules of this compound will interact through a network of hydrogen bonds involving the hydroxyl groups, as well as other non-covalent interactions like π-π stacking of the bromophenyl rings. The stereochemistry of the diol will dictate the geometry of these interactions, leading to different packing arrangements for the pure enantiomers and the racemate.

The successful spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol highlights how the supramolecular motifs, driven by hydrogen bonding, are dependent on the enantiomeric composition of the crystals. researchgate.net For this compound, it is anticipated that the (R)-enantiomers will preferentially interact with other (R)-enantiomers to form a homochiral crystal lattice, and similarly for the (S)-enantiomers. This self-recognition is the basis for the formation of a conglomerate. The subtle differences in the intermolecular interactions within the homochiral versus the heterochiral (racemic) assemblies govern whether a conglomerate or a racemic compound is formed.

Advanced Applications in Chemical and Material Sciences

Utilization as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

In organic synthesis, molecules that offer multiple, selectively addressable reactive sites are highly prized as "building blocks" for constructing more complex molecular architectures. 3-(4-Bromophenoxy)propane-1,2-diol fits this description perfectly, serving as a versatile synthetic intermediate. Its value stems from the distinct reactivity of its three main components: the diol, the aromatic ring, and the carbon-bromine bond.

The vicinal diol moiety on the propane chain provides two hydroxyl groups. These can undergo a range of well-established transformations, including:

Esterification: Reaction with carboxylic acids or their derivatives to form mono- or di-esters.

Etherification: Alkylation of one or both hydroxyl groups to yield ethers.

Protection: The hydroxyl groups can be temporarily protected, allowing for chemical modifications at other parts of the molecule, and then deprotected to regenerate the diol.

Oxidation: Selective oxidation can convert the primary and secondary alcohols into aldehydes, ketones, or carboxylic acids.

The 4-bromophenyl group also offers multiple avenues for synthetic elaboration. The bromine atom is a particularly useful functional group, enabling a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of diverse substituents to the aromatic ring. Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution, although the directing effects of the ether and bromo substituents must be considered.

This combination of reactive sites makes this compound a valuable precursor for creating a library of diverse compounds from a single, common intermediate. Related phenoxy propanediol (B1597323) structures, such as 3-(2-Methoxyphenoxy)propane-1,2-diol, are known to be used as intermediates in the synthesis of medicinal products. researchgate.net

Scaffold Design and Modification in Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in medicinal chemistry, where the concept of "scaffolds" is central to modern drug discovery.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov The identification of such scaffolds provides a starting point for the design of new bioactive compounds. researchgate.net The terminal phenoxy group is considered a privileged moiety in medicinal chemistry, as it is found in numerous drugs. nih.gov Similarly, the propane-1,2-diol unit is a structural feature present in various natural and synthetic compounds with established biological activities. nih.gov

Starting from the this compound template, medicinal chemists can systematically synthesize a wide array of derivatives and analogues to probe biological systems and develop targeted therapies. rsc.org The synthetic handles available on the molecule allow for precise modifications.

Key strategies for derivatization include:

Modification of the Aromatic Ring: The bromine atom can be replaced with various other groups using cross-coupling chemistry. This allows for the introduction of different substituents to explore how size, electronics, and hydrogen-bonding capacity at this position affect biological activity. Analogues with the bromine at the 2- or 3-position can also be synthesized to investigate positional effects. uni.lu

Alteration of the Diol: The hydroxyl groups can be converted into esters or ethers to modify the compound's polarity, lipophilicity, and metabolic stability.

Stereochemical Variation: The central carbon of the propane-1,2-diol moiety is a stereocenter. Synthesizing enantiomerically pure versions of the compound and its derivatives is crucial, as different stereoisomers often exhibit distinct biological activities and properties.

Examples of related, more complex analogues that have been synthesized include (2R,3S)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)propane-1,2-diol, demonstrating how the core scaffold can be elaborated upon. chemspider.comchemspider.com

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify which structural features of a molecule are responsible for its biological effects. gardp.orgpatsnap.com By synthesizing and testing a series of related compounds, researchers can build a model of how chemical structure correlates with biological activity. nih.gov

For the this compound scaffold, an SAR campaign would involve creating analogues with systematic variations and assessing their impact on a specific biological target. This process allows for the optimization of a "hit" compound into a "lead" compound with improved potency and selectivity. patsnap.com

Below is an interactive table illustrating a hypothetical SAR study for this scaffold targeting a generic enzyme.

| Compound | R Group (at 4-position) | Side Chain | Relative Potency | Interpretation |

|---|---|---|---|---|

| Parent | -Br | -CH₂(CHOH)CH₂OH | 1x | Baseline activity. |

| Analogue 1 | -Cl | -CH₂(CHOH)CH₂OH | 0.8x | Slightly smaller halogen reduces potency. |

| Analogue 2 | -CF₃ | -CH₂(CHOH)CH₂OH | 5x | Strong electron-withdrawing group enhances potency. |

| Analogue 3 | -H | -CH₂(CHOH)CH₂OH | 0.1x | Halogen is critical for activity. |

| Analogue 4 | -Br | -CH₂(CHOH)CH₂OMe | 0.5x | Blocking the primary alcohol reduces activity. |

This systematic approach allows medicinal chemists to understand the key interactions between the molecule and its target, guiding the design of more effective compounds. nih.gov

Understanding a drug's mechanism of action is critical for its development. Protein kinases are a major class of drug targets, particularly in oncology, and many small-molecule inhibitors have been developed to target them. nih.govnih.gov The phenoxy moiety is a common feature in a number of approved kinase inhibitors, where it often serves to anchor the molecule within the ATP-binding pocket of the enzyme. nih.gov

For instance, research on inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a type of kinase, has shown that a phenoxypyrimidine scaffold is particularly effective. Molecular modeling indicated that the phenoxy part of the molecule is responsible for key interactions near the "hinge region" of the kinase, a critical area for inhibitor binding. nih.gov Similarly, the phenoxy group is present in several inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), another important kinase target in cancer therapy. nih.gov

While specific mechanism-of-action studies for this compound are not widely published, its structural similarity to known kinase inhibitor scaffolds suggests it could serve as a starting point for designing such agents. Mechanism-based studies would involve investigating how derivatives of this scaffold interact with a target kinase, confirming that they bind to the intended site and inhibit its function through a specific mechanism, such as competitive inhibition at the ATP-binding site. qinlockhcp.com

Applications in Materials Science

Beyond its biological applications, the chemical structure of this compound makes it a candidate for applications in materials science, particularly in the field of polymer chemistry. Diols are fundamental monomers for the synthesis of several classes of polymers, most notably polyesters (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates).

1,2-propanediol is recognized as an important platform chemical for producing polyester resins. nih.gov The inclusion of an aromatic group, as in this compound, into a polymer backbone can impart increased rigidity, thermal stability, and specific mechanical properties compared to purely aliphatic polymers. The incorporation of aromatic diols into polymers like poly(butylene terephthalate) (PBT) has been studied to modify their properties. researchgate.net

Furthermore, the bromine atom on the phenyl ring provides an additional point of functionality. This has several potential applications:

Flame Retardants: Brominated aromatic compounds are widely used as flame retardants. Incorporating this monomer into a polymer could enhance its fire resistance.

Post-Polymerization Modification: The bromine atom can be chemically modified after the polymer has been formed. This allows for the grafting of other molecules onto the polymer backbone, creating materials with tailored surface properties or functionalities.

High Refractive Index Materials: The presence of a heavy atom like bromine can increase the refractive index of a material, an important property for optical applications.

The development of polymers from renewable or specialized chemical sources is a growing field, and functionalized building blocks like this compound are valuable for creating new materials with unique and desirable properties. mdpi.comnih.gov

Precursors for Polymer Synthesis and Material Property Modulation

The bifunctional nature of this compound, containing two hydroxyl (-OH) groups, positions it as a viable monomer for step-growth polymerization. This process involves the reaction of monomers with two or more reactive functional groups to form long polymer chains. Diols, such as this compound, are fundamental building blocks for two major classes of polymers: polyesters and polyurethanes.

Polyester Synthesis: Polyesters are synthesized through the polycondensation reaction between a diol and a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester). In this reaction, the hydroxyl groups of this compound would react with the carboxyl groups of the diacid, forming ester linkages and releasing a small molecule, such as water. The incorporation of the brominated phenoxy group into the polymer backbone would significantly modulate the material's properties. The bromine atom, being heavy and electron-rich, can enhance properties such as:

Flame Retardancy: Brominated compounds are widely used as flame retardants. The presence of bromine in the polymer matrix can interfere with the combustion process in the gas phase, thereby reducing flammability.

Refractive Index: The high electron density of the bromine atom and the aromatic ring can increase the polymer's refractive index, a desirable property for optical applications like lenses and coatings.

Thermal Stability: The rigid aromatic group can increase the glass transition temperature (Tg) of the polyester, making it more stable at higher temperatures compared to purely aliphatic polyesters.

Polyurethane Synthesis: Polyurethanes are formed by the reaction of a diol with a diisocyanate. The hydroxyl groups of this compound would react with the isocyanate (-NCO) groups to form urethane linkages. In segmented polyurethanes, diols like this can act as chain extenders, reacting with isocyanate-terminated prepolymers to build high molecular weight chains. The properties of the resulting polyurethane would be influenced by the rigid, bulky bromophenoxy group, which can create hard segments within the polymer structure, affecting its mechanical properties, such as hardness and elasticity.

Components in Liquid Crystal Research

Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal, known as mesogens, possess a degree of orientational order but not positional order. The molecular structure of this compound contains features common to molecules used in the synthesis of liquid crystals.

Specifically, the molecule consists of:

A rigid core : The brominated benzene ring provides structural rigidity.

A flexible tail : The propane-1,2-diol group acts as a flexible chain.

While this compound itself is not a liquid crystal, it serves as a valuable synthetic intermediate or building block for constructing more complex mesogens. The hydroxyl groups can be functionalized, for example, by esterification with long-chain carboxylic acids that contain other rigid groups (like biphenyls or other ring systems). This allows for the systematic extension of the molecular structure to create rod-like molecules that are more likely to exhibit liquid crystalline phases (e.g., nematic or smectic phases). The presence of the bromine atom can also influence intermolecular interactions and packing, potentially stabilizing certain mesophases.

Role as a Model Compound in Lignin Degradation Studies

Lignin, a complex polymer of aromatic subunits, is a major component of plant biomass and is highly resistant to degradation. The most abundant linkage type within the lignin structure is the β-O-4 (β-aryl ether) linkage. Understanding how to selectively cleave this bond is a primary goal in biomass conversion research, as it could unlock valuable aromatic chemicals from this renewable resource.

To study the complex degradation process, researchers use simpler "model compounds" that contain the key structural motifs of lignin. This compound is an archetypal non-phenolic β-O-4 lignin model compound. Its structure mimics the β-O-4 linkage connecting two aromatic rings in native lignin.

Studies on the degradation of such model compounds provide crucial insights into the mechanisms of lignin depolymerization under various conditions, such as organic electrolysis or photoredox catalysis. nih.govrsc.orgnih.gov The degradation of these models often yields valuable aromatic products like vanillin and guaiacol. rsc.orgnih.govresearchgate.net The bromine atom in this compound can act as a useful label for tracking reaction pathways and identifying degradation products using analytical techniques like mass spectrometry.

| Compound Name | Structure | Relevance as a Lignin Model |

|---|---|---|

| This compound | Br-C₆H₄-O-CH₂CH(OH)CH₂OH | Represents a simple, non-phenolic β-O-4 ether linkage. The bromine atom serves as a useful analytical handle. |

| 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | (CH₃O)₂-C₆H₃-CH(OH)CH(O-C₆H₄-OCH₃)CH₂OH | A more complex model representing the guaiacyl (G) and syringyl (S) units found in hardwood lignin. rsc.orgnih.gov |

| 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | (HO)(CH₃O)-C₆H₃-CH(OH)CH(O-C₆H₄-OCH₃)CH₂OH | Represents a phenolic β-O-4 linkage, common in softwood lignin. rsc.orgnih.gov |

Environmental Chemical Transformations of Halogenated Phenoxypropanediols

Halogenated organic compounds (HOCs), including brominated substances like this compound, are of environmental interest due to their widespread use and potential persistence. nih.gov When released into the environment, these compounds can undergo various transformations. Their fate is determined by a combination of physical, chemical, and biological processes.

HOCs often resist natural degradation pathways and can persist in soil and water for extended periods. nih.gov However, some microorganisms have evolved metabolic pathways to degrade halogenated aromatic compounds, using them as a source of carbon and energy. nih.gov The biodegradation of these compounds generally proceeds in stages.

| Stage | Description | Relevance to this compound |

|---|---|---|

| Upper Pathway | Initial attack on the molecule, often involving modification of side chains. | Oxidation of the diol side-chain could occur here. |

| Middle Pathway | Dehalogenation, where the halogen atom is removed from the aromatic ring. This is often the critical, rate-limiting step. It can occur via reductive, oxidative, or hydrolytic mechanisms. | Microbial enzymes would cleave the C-Br bond, replacing bromine with a hydroxyl group to form a dihydroxyphenoxy propanediol. |

| Lower Pathway | The dearomatized and dehalogenated intermediate is channeled into central metabolism. This typically involves ring cleavage by dioxygenase enzymes to form aliphatic acids. | The resulting catechol-like intermediate would undergo ring-opening, and the resulting aliphatic fragments would be used by the microorganism for energy. nih.gov |

The persistence of HOCs means that their potential for bioaccumulation in food chains and contamination of groundwater is a significant concern, prompting ongoing research into their environmental fate and the development of bioremediation strategies. researchgate.net

Future Research Directions and Emerging Perspectives

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices necessitates the development of environmentally benign synthetic routes for valuable chemical entities. Future research on 3-(4-Bromophenoxy)propane-1,2-diol will likely focus on moving away from traditional synthesis methods that may involve hazardous reagents and generate significant waste streams.